1,3-Propanediol, 2-methyl-2-(2-propynyl)-

Description

Significance of Diols in Contemporary Organic Synthesis and Materials Science

Diols, organic compounds containing two hydroxyl (-OH) groups, are of paramount importance in modern chemistry. wikipedia.org Their ability to form hydrogen bonds significantly influences their physical properties, such as boiling point and solubility. In organic synthesis, diols serve as crucial intermediates and building blocks for a wide array of more complex molecules. They can be protected and deprotected, allowing for selective reactions at other sites in a molecule. Furthermore, diols are fundamental monomers in the production of commercially important polymers like polyesters and polyurethanes. The spatial arrangement of the two hydroxyl groups, whether they are on adjacent carbons (vicinal diols) or separated by one or more carbons (e.g., 1,3-diols), dictates their conformational preferences and reactivity in cyclization and polymerization reactions.

Role of Alkynes as Versatile Building Blocks and Reactive Intermediates

Alkynes, characterized by the presence of a carbon-carbon triple bond, are another cornerstone of organic synthesis. The high electron density and the sp-hybridization of the carbon atoms in the triple bond confer unique reactivity upon this functional group. Terminal alkynes, where the triple bond is at the end of a carbon chain, possess an acidic proton that can be removed by a strong base to form a potent nucleophile known as an acetylide ion. libretexts.org This reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. libretexts.org Furthermore, the alkyne moiety can participate in a variety of addition reactions, including hydrogenation, halogenation, and hydration. In recent years, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," has highlighted the utility of terminal alkynes in the efficient and specific formation of triazoles for applications in drug discovery, materials science, and bioconjugation. nih.govinterchim.frorganic-chemistry.org

Unique Structural Features and Potential Reactivity Profile of 1,3-Propanediol (B51772), 2-methyl-2-(2-propynyl)-

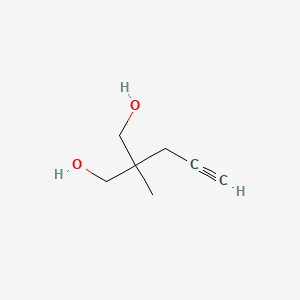

The compound 1,3-Propanediol, 2-methyl-2-(2-propynyl)- presents a fascinating combination of the functionalities discussed above. Its structure features a 1,3-diol system, with a quaternary carbon at the 2-position substituted with both a methyl group and a propargyl group (a 2-propynyl group).

Structural Features:

| Feature | Description |

| Backbone | Propane-1,3-diol |

| Substitution at C-2 | Methyl group and 2-propynyl group |

| Hydroxyl Groups | Two primary hydroxyl groups at C-1 and C-3 |

| Alkynyl Group | A terminal carbon-carbon triple bond |

The presence of a quaternary center at the 2-position introduces steric hindrance that could influence the reactivity of the neighboring hydroxyl groups. The two primary hydroxyls are available for reactions typical of alcohols, such as esterification, etherification, and oxidation. The terminal alkyne provides a site for deprotonation and subsequent nucleophilic attack, as well as participation in cycloaddition reactions. The juxtaposition of these functional groups may also lead to unique intramolecular interactions or reactions.

Potential Reactivity Profile:

Reactions of the Hydroxyl Groups: The primary hydroxyls can undergo standard alcohol reactions. However, their proximity might allow for the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones.

Reactions of the Alkynyl Group: The terminal alkyne is expected to be reactive in typical alkyne transformations. It can be deprotonated to form an acetylide, which can then react with various electrophiles. It is also a prime candidate for "click chemistry" reactions. nih.govnih.gov

Intramolecular Reactions: The close proximity of the hydroxyl groups and the alkyne opens the possibility for intramolecular cyclization reactions, potentially catalyzed by transition metals, to form cyclic ethers.

Overview of Research Scope and Theoretical Frameworks for Investigation of Novel Alkynyl Diols

The study of novel alkynyl diols like 1,3-Propanediol, 2-methyl-2-(2-propynyl)- would likely begin with its synthesis. A plausible approach involves the nucleophilic addition of a propargyl organometallic reagent to a suitable precursor such as a β-hydroxy ketone or a protected derivative. nih.govmdpi.com

Once synthesized, the reactivity of this molecule could be explored in several key areas:

Polymer Chemistry: The diol functionality could be utilized for the synthesis of novel polyesters or polyurethanes. The pendant alkynyl group would then be available for post-polymerization modification via "click chemistry," allowing for the attachment of various functionalities and the creation of advanced materials.

Medicinal Chemistry: The rigid propargyl group and the hydrogen-bonding capability of the diol could be exploited in the design of small molecules with specific biological activities.

Complex Molecule Synthesis: The compound could serve as a versatile building block, where the hydroxyl and alkynyl groups are selectively reacted to construct more elaborate molecular architectures.

Theoretical Frameworks:

Computational chemistry, particularly Density Functional Theory (DFT), would be a valuable tool for investigating the properties and reactivity of this molecule. DFT calculations could be used to:

Predict the three-dimensional structure and conformational preferences.

Calculate spectroscopic properties such as NMR chemical shifts and vibrational frequencies to aid in its characterization.

Model the reaction pathways for potential transformations, providing insights into the feasibility and selectivity of different reactions. acs.org

The exploration of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- and related alkynyl diols represents a promising avenue for the discovery of new reactions, materials, and biologically active compounds.

Structure

3D Structure

Properties

CAS No. |

25462-41-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-methyl-2-prop-2-ynylpropane-1,3-diol |

InChI |

InChI=1S/C7H12O2/c1-3-4-7(2,5-8)6-9/h1,8-9H,4-6H2,2H3 |

InChI Key |

CEIDCILOVCXUFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Propanediol, 2 Methyl 2 2 Propynyl

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nsf.govarxiv.orgarxiv.org For 1,3-Propanediol (B51772), 2-methyl-2-(2-propynyl)-, the primary disconnections can be made at the C-C bonds adjacent to the quaternary center and the C-O bonds of the diol functionality.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-

This analysis identifies diethyl methylmalonate and propargyl bromide as key precursors. The strategy involves the alkylation of diethyl methylmalonate with propargyl bromide to introduce the 2-propynyl group, followed by the reduction of the ester functionalities to the corresponding diol.

Conventional Approaches to Substituted 1,3-Propanediols

The synthesis of 1,3-propanediol and its substituted derivatives can be achieved through several conventional methods. researchgate.netchemicalbook.comwikipedia.org While not directly applied to the target molecule in a single step, these approaches form the foundation for the synthesis of the diol backbone.

Two prominent industrial methods for producing 1,3-propanediol are the Shell process, which involves the hydroformylation of ethylene (B1197577) oxide, and the Degussa-DuPont route, which starts from the hydration of acrolein. researchgate.netnih.gov These processes yield the parent 1,3-propanediol, which would require further functionalization to arrive at the target structure.

A more adaptable laboratory-scale approach involves the aldol (B89426) reaction followed by reduction. For instance, the condensation of an enolate with an aldehyde can generate a β-hydroxy carbonyl compound, which can then be reduced to a 1,3-diol. The choice of starting materials dictates the substitution pattern on the resulting diol.

| Method | Starting Materials | Key Intermediates | Product |

| Shell Process | Ethylene oxide, Syngas | 3-Hydroxypropionaldehyde | 1,3-Propanediol nih.gov |

| Degussa-DuPont Route | Acrolein, Water | 3-Hydroxypropionaldehyde | 1,3-Propanediol researchgate.net |

| Aldol Condensation | Aldehyde/Ketone Enolate, Aldehyde | β-Hydroxy carbonyl | Substituted 1,3-Diol |

Strategies for the Introduction of the 2-Propynyl Moiety

The introduction of the 2-propynyl (propargyl) group is a critical step in the synthesis of the target molecule. nih.govmdpi.com This is typically achieved through nucleophilic substitution reactions involving a propargyl electrophile.

The formation of a terminal alkyne can be accomplished through various methods, including the double elimination of dihalides. libretexts.orgyoutube.commasterorganicchemistry.com Once formed, the terminal alkyne can be functionalized. However, for the synthesis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, a more direct approach is the introduction of the entire propargyl group.

This is commonly achieved by using propargyl halides, such as propargyl bromide, as an alkylating agent. plos.org In the context of the proposed retrosynthesis, the enolate of diethyl methylmalonate acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield |

| Diethyl methylmalonate | Propargyl bromide | Sodium ethoxide | Ethanol | Diethyl 2-methyl-2-(2-propynyl)malonate | 70-85% |

| 2-Methylmalonic acid | Propargyl bromide | Potassium carbonate | Acetone | 2-Methyl-2-(2-propynyl)malonic acid | 65-80% |

While the target molecule, 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, is achiral, the principles of stereoselective synthesis are crucial when dealing with related chiral diols. nih.govresearchgate.net The synthesis of enantiomerically pure diols is often accomplished through asymmetric reduction of a prochiral ketone or through the use of chiral catalysts. nih.gov

For instance, the asymmetric reduction of a β-hydroxy ketone containing an alkynyl group can lead to the formation of a chiral 1,3-diol with high enantiomeric excess. Chiral reducing agents or catalytic hydrogenation with chiral catalysts are employed for this purpose.

| Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| β-Hydroxy ketone with alkynyl group | Chiral Borane (B79455) Reagent | Chiral 1,3-Diol | >95% |

| Prochiral diketone | Asymmetric Hydrogenation Catalyst | Chiral Diol | >90% |

Catalytic Systems in the Synthesis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes for bond formation.

Homogeneous catalysis is particularly relevant for the C-C bond-forming steps in the synthesis of complex molecules. acs.orgresearchgate.netmdpi.com In the context of the target molecule, transition metal catalysts can be employed to facilitate the coupling of precursors. For example, palladium-catalyzed cross-coupling reactions could be envisioned as an alternative strategy for introducing the propargyl group, although the malonic ester alkylation is more direct for this specific target.

Manganese-based homogeneous catalysts have also been shown to be effective in the synthesis of cyclic compounds from diols and alcohols through C-C bond formation via a hydrogen-borrowing methodology. acs.orgresearchgate.net While not directly applicable to the acyclic target, this highlights the potential of homogeneous catalysis in diol chemistry.

| Catalyst Type | Reaction | Advantages |

| Palladium Complexes | Cross-coupling reactions | Mild reaction conditions, high functional group tolerance |

| Rhodium Complexes | Hydroformylation | Atom economy, direct introduction of aldehyde functionality |

| Manganese Complexes | Hydrogen-borrowing catalysis | Use of earth-abundant metals, atom-efficient C-C bond formation acs.orgresearchgate.net |

Heterogeneous Catalysis and Supported Catalysts

The synthesis of tertiary propargylic alcohols, such as 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, can be approached through the alkynylation of a suitable ketone precursor. The use of heterogeneous catalysts in such transformations is a cornerstone of green and efficient chemistry, offering advantages like simplified product purification, catalyst recyclability, and enhanced stability.

One plausible synthetic route involves the direct addition of an acetylene (B1199291) nucleophile to a ketone. Heterogeneous catalysts are well-suited for this purpose. For instance, metal oxides like Zinc Oxide (ZnO) have been demonstrated as effective and reusable catalysts for the addition of terminal alkynes to aldehydes under solvent-free conditions. scispace.com This methodology could potentially be adapted for the synthesis of the target diol from a protected ketone precursor.

Another approach involves the nucleophilic substitution of a suitable precursor. Acid-treated clays, such as K10 montmorillonite, have shown outstanding catalytic activity in the nucleophilic substitution of propargylic alcohols. rsc.org These solid acid catalysts are reusable and can facilitate reactions under solvent-free conditions, providing a green and rapid route.

Furthermore, zeolites and other mesoporous materials represent a robust platform for heterogeneous catalysis in related reactions. For example, tin-containing beta zeolites (Sn-Beta) have been investigated as highly active and selective Lewis acidic catalysts for the ring-opening of epoxides with various nucleophiles, including alcohols. ucdavis.eduresearchgate.net This suggests a potential pathway where a custom-synthesized epoxide containing the 2-methyl-1,3-propanediol (B1210203) backbone could be opened by a metal acetylide, facilitated by a solid Lewis acid catalyst. Such supported catalysts confine the active sites, which can prevent destructive interactions between incompatible reagents and allow for easier separation and reuse.

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be designed to align with the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. jocpr.com Key considerations include atom economy, the selection of environmentally benign solvents, and the use of catalytic rather than stoichiometric reagents.

Atom Economy and Waste Minimization

Atom economy is a crucial metric in green chemistry that measures the efficiency of a reaction in converting reactants into the final product. wikipedia.orgwordpress.com Synthetic methods should be designed to maximize the incorporation of all materials into the desired product. wordpress.com

For the synthesis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, different routes exhibit vastly different atom economies. A direct addition reaction, where a propynyl (B12738560) anion adds to a ketone precursor (e.g., 2,2-dimethyl-1,3-dioxan-5-one), would theoretically have a 100% atom economy as all atoms from the reactants are incorporated into the final product.

In contrast, classical organometallic routes, such as using a Grignard reagent (propargylmagnesium bromide), would have a lower atom economy. This is because a stoichiometric amount of magnesium salts is generated as a byproduct, which must be separated and disposed of. wikipedia.org

Below is a comparative table illustrating the theoretical atom economy for different hypothetical synthetic routes to the target compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Catalytic Direct Addition | Ketone Precursor + Propyne | 1,3-Propanediol, 2-methyl-2-(2-propynyl)- | None | 100% |

| Grignard Reaction | Ketone Precursor + Propargylmagnesium Bromide | 1,3-Propanediol, 2-methyl-2-(2-propynyl)- (as alkoxide) | Mg(OH)Br (after workup) | < 100% |

| Wittig Reaction (Hypothetical) | Ketone + Phosphonium Ylide | Intermediate Alkene | Triphenylphosphine oxide | Significantly < 100% |

This table is illustrative and assumes the use of appropriate precursors for each reaction type.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. Therefore, developing synthetic routes that utilize greener alternatives or eliminate solvents altogether is highly desirable.

Solvent-free synthesis represents an ideal scenario. Several methodologies for the creation of propargylic alcohols have been successfully implemented without a solvent, often with the aid of a reusable solid catalyst or under thermal/microwave conditions. scispace.comrsc.orgsci-hub.se These approaches reduce waste and can lead to simpler purification procedures.

When a solvent is necessary, water is an attractive medium due to its non-toxic, non-flammable, and abundant nature. While organometallic reagents are typically incompatible with water, certain catalytic systems have been developed to perform propargylation reactions in aqueous media. nih.gov

Microwave irradiation is another green technology that can significantly accelerate reaction rates, often allowing for solvent-free conditions or the use of less volatile, greener solvents. nih.govorganic-chemistry.org For the synthesis of tertiary propargylic alcohols, microwave-assisted methods have been shown to enhance yields and reduce reaction times without compromising selectivity. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the economic viability and sustainability of a synthetic process. Key parameters include the choice of catalyst, solvent, temperature, reactant concentration, and reaction time.

For the synthesis of a tertiary propargylic alcohol like 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, optimization would likely focus on the crucial C-C bond-forming step, i.e., the addition of the propargyl group to a ketone. The following tables, based on data from analogous propargylation reactions of ketones, illustrate how varying reaction parameters can influence the outcome. nih.gov

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (S)-VAPOL (10) | Toluene | 20 | 48 | 25 |

| 2 | (S)-VANOL (10) | Toluene | 20 | 48 | 35 |

| 3 | 3,3'-Br2-BINOL (10) | None | 70 | 0.5 | 85 |

| 4 | 3,3'-Br2-BINOL (10) | None (Microwave) | 70 | 1 | 98 |

| 5 | 3,3'-I2-BINOL (10) | None (Microwave) | 70 | 1 | 92 |

Data adapted from a study on the asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols. nih.gov This demonstrates the significant impact of catalyst structure and the use of microwave irradiation under solvent-free conditions.

| Entry | Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | 20 | 48 | 60 |

| 2 | Conventional Heating | 50 | 24 | 72 |

| 3 | Conventional Heating | 70 | 12 | 80 |

| 4 | Microwave (10 W) | 70 | 1 | 98 |

Data adapted from the same study, highlighting the enhancement in yield and reduction in time afforded by microwave heating compared to conventional methods at various temperatures. nih.gov

These findings underscore that for a potential synthesis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, a solvent-free, microwave-assisted approach with a carefully selected catalyst would likely be the most efficient and sustainable method, leading to high yields in significantly reduced reaction times.

Chemical Transformations and Derivatization Reactions of 1,3 Propanediol, 2 Methyl 2 2 Propynyl

Reactivity of the Hydroxyl Groups

The presence of two primary hydroxyl groups on a quaternary carbon center imparts specific reactivity to the molecule. These groups can undergo a variety of transformations, including esterification, etherification, cyclization, and oxidation, allowing for the synthesis of diverse derivatives.

Esterification and Etherification Reactions

The two primary hydroxyl groups of 1,3-propanediol (B51772), 2-methyl-2-(2-propynyl)- can be readily converted into esters and ethers. Esterification is typically achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of an acid catalyst or a base. The reaction can proceed in a stepwise manner, allowing for the potential synthesis of mono- or di-esters depending on the stoichiometry of the reagents.

Similarly, etherification can be accomplished through reactions such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The structure of the diol, being a neopentyl-type alcohol, may introduce steric hindrance that can influence reaction rates compared to unbranched diols.

Formation of Cyclic Systems (e.g., Acetals, Ketals, Cyclic Carbonates)

The 1,3-diol arrangement is ideal for forming six-membered cyclic systems. Reaction with aldehydes or ketones under acidic conditions leads to the formation of cyclic acetals or ketals, respectively. These reactions are typically reversible and are often used as a method for protecting the diol functionality.

Furthermore, the diol can react with phosgene (B1210022) derivatives or carbon dioxide to form cyclic carbonates. bath.ac.ukrsc.org The synthesis of six-membered cyclic carbonates from 1,3-diols can be achieved using low-pressure carbon dioxide in the presence of dehydrating agents or activating groups, offering a milder alternative to traditional methods involving highly toxic phosgene. rsc.org Another approach involves reacting the diol with agents like trichloromethyl chloroformate in the presence of an organic base. google.com

Table 1: Representative Conditions for Cyclic Carbonate Formation from 1,3-Diols

| Carbonyl Source | Reagents & Conditions | Product |

|---|---|---|

| Carbon Dioxide (CO₂) | DBU, Tosyl Chloride, Triethylamine, MeCN, RT | 6-membered cyclic carbonate |

Note: This table represents general methodologies for 1,3-diols which are applicable to 1,3-Propanediol, 2-methyl-2-(2-propynyl)-.

Oxidation and Reduction Pathways

The primary alcohol groups of 1,3-propanediol, 2-methyl-2-(2-propynyl)- are susceptible to oxidation. Depending on the oxidant and reaction conditions, they can be converted to aldehydes or carboxylic acids. For instance, gas-phase oxidation of the structurally related 2-methyl-1,3-propanediol (B1210203) over heteropolyacid catalysts has been shown to produce methacrylic acid. researchgate.net This suggests a potential pathway where the diol is first oxidized to 3-hydroxy-2-methyl-2-(2-propynyl)propanal, which could then undergo further oxidation or other transformations. The choice of oxidizing agent (e.g., PCC, PDC for aldehydes; KMnO₄, Jones reagent for carboxylic acids) would be crucial in directing the outcome of the reaction.

Reduction of the hydroxyl groups is a less common transformation and would require harsh conditions to convert them into alkanes.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through cycloaddition and cross-coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Reactions

The terminal alkyne is an excellent substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". units.it This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups, including the hydroxyl groups present in the molecule. acs.orgresearchgate.net

The CuAAC reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise mechanism to form the stable triazole ring. acs.org This transformation allows for the covalent linking of the 1,3-propanediol, 2-methyl-2-(2-propynyl)- scaffold to other molecules bearing an azide group, making it a valuable building block in materials science and medicinal chemistry. Computational studies on the related 2,2-di(prop-2-yn-1-yl)propane-1,3-diol have elucidated the mechanistic and thermodynamic properties of the cycloaddition, confirming the favorability of the process.

Table 2: Example of a CuAAC Reaction

| Alkyne | Azide Partner | Catalyst System | Solvent | Product |

|---|

Note: This table describes a typical CuAAC reaction based on established protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal C(sp)-H bond of the alkyne is reactive in various palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent. libretexts.org The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a mild base, such as an amine. libretexts.orgnrochemistry.com

This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.orgnrochemistry.com The reactivity order for the halide partner is generally I > OTf > Br > Cl. nrochemistry.com Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov The coupling of the structurally similar 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides has been shown to proceed in high yields, demonstrating the utility of this reaction for tertiary propargyl alcohols. nih.gov The Heck reaction is less relevant for this substrate as it typically involves the coupling of an alkene with an aryl or vinyl halide.

Table 3: Representative Sonogashira Coupling Reaction

| Alkyne | Coupling Partner | Catalyst System | Base / Solvent | Product |

|---|

Note: This table is based on general procedures for Sonogashira coupling reactions. nrochemistry.com

Hydration, Hydrohalogenation, and Other Addition Reactions

The terminal alkyne of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- is susceptible to various addition reactions, including hydration and hydrohalogenation. The regioselectivity of these reactions, which determines the position of the added atoms, is a critical aspect of its chemistry.

Hydration: The addition of water to the alkyne can be catalyzed by mercury(II) salts in the presence of a strong acid. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. For a terminal alkyne, this results in the formation of a methyl ketone after the initial enol intermediate tautomerizes. In the case of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, this would yield a β-hydroxy ketone. The regioselectivity can be influenced by neighboring functional groups; for instance, gold-catalyzed hydration of propargyl acetates shows high regioselectivity due to the participation of the adjacent carbonyl group. organic-chemistry.orgacs.org While direct studies on the target molecule are limited, the presence of the hydroxyl groups could potentially influence the regiochemical outcome.

Alternatively, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. This two-step process typically yields an aldehyde from a terminal alkyne. The use of a sterically hindered borane (B79455) reagent is often necessary to ensure mono-addition to the alkyne.

A summary of expected hydration products is presented in the table below.

| Reaction Condition | Expected Major Product | Regioselectivity |

| H₂O, H₂SO₄, HgSO₄ | 4,5-dihydroxy-4-methyl-2-pentanone | Markovnikov |

| 1. Disiamylborane; 2. H₂O₂, NaOH | 3,4-dihydroxy-3-methylbutanal | anti-Markovnikov |

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also generally adheres to Markovnikov's rule. The initial addition of one equivalent of HX to the terminal alkyne of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- would result in a vinyl halide. The halogen atom would add to the more substituted carbon, and the hydrogen atom to the terminal carbon. chemistrysteps.comlibretexts.orglibretexts.org With an excess of HX, a second addition can occur, typically resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comkhanacademy.org The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF. libretexts.org

Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, proceeding via a free-radical mechanism. chemistrysteps.comyoutube.com This would place the bromine atom on the terminal carbon of the original alkyne.

Other Addition Reactions: The terminal alkyne can undergo a variety of other addition reactions. For instance, dihalogenation with reagents like Br₂ or Cl₂ would proceed to form a dihaloalkene and subsequently a tetrahaloalkane. Dihalohydration reactions of propargylic alcohols have been shown to be highly regioselective, yielding α,α-dihalo-β-hydroxyketones. nih.govnih.gov Silyllithiation of propargylic alcohols can also proceed with high regioselectivity. chemrxiv.orgkyoto-u.ac.jp

Alkyne Metathesis and Polymerization Initiators

The terminal alkyne functionality in 1,3-Propanediol, 2-methyl-2-(2-propynyl)- provides a handle for more advanced chemical transformations such as alkyne metathesis and as a potential starting point for polymerization.

Alkyne Metathesis: Alkyne metathesis is a powerful reaction that involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes. nsf.gov While direct examples involving 1,3-Propanediol, 2-methyl-2-(2-propynyl)- are not prevalent in the literature, the presence of the terminal alkyne suggests its potential participation in such reactions. Cross-metathesis with other alkynes could lead to the formation of more complex internal alkynes. Ring-closing alkyne metathesis (RCAM) could also be envisioned if the diol were functionalized with another alkyne-containing moiety. The presence of hydroxyl groups could potentially influence catalyst activity and may require protection depending on the catalyst system used. nsf.gov Some catalysts, however, have shown tolerance to alcohol functionalities. nsf.gov

Polymerization Initiators: Molecules containing both hydroxyl and alkyne functionalities can be valuable in polymer synthesis. The hydroxyl groups of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can act as initiators for ring-opening polymerizations of cyclic esters (e.g., lactide, caprolactone) or as co-monomers in step-growth polymerizations to produce polyesters and polyurethanes. The propargyl group would then be incorporated as a pendant functional group along the polymer backbone.

These alkyne-functionalized polymers can undergo further modification through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various molecules and the creation of functional materials.

Chemoselectivity and Regioselectivity in Multi-Functional Group Reactions

The presence of both hydroxyl and alkyne functional groups in 1,3-Propanediol, 2-methyl-2-(2-propynyl)- raises questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com In the case of our target molecule, many reactions can be directed to selectively target either the hydroxyl groups or the alkyne. For example, esterification or etherification reactions would selectively occur at the hydroxyl groups under appropriate conditions, leaving the alkyne intact. Conversely, many of the addition reactions discussed previously are specific to the alkyne and would not affect the hydroxyl groups. However, some reagents or reaction conditions could potentially react with both functionalities, necessitating the use of protecting groups to achieve the desired transformation. youtube.com For instance, in reactions involving strong bases, the acidic proton of the terminal alkyne could be abstracted, or the hydroxyl protons could be deprotonated. The choice of base and reaction conditions would determine the outcome.

Regioselectivity: As discussed in the context of addition reactions, regioselectivity is a key consideration. The directing effect of the hydroxyl groups in 1,3-Propanediol, 2-methyl-2-(2-propynyl)- on the regioselectivity of alkyne additions is an area of interest. In related systems, such as propargylic and homopropargylic alcohols, the hydroxyl group has been shown to direct the regioselectivity of reactions like hydrosilylation. nih.gov This directing effect can be attributed to coordination of the reagent to the hydroxyl oxygen. Similar effects could be at play in the reactions of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, potentially leading to high regiocontrol in certain transformations.

The table below summarizes the potential for selective reactions on the different functional groups of the molecule.

| Reagent/Reaction Type | Targeted Functional Group | Potential Outcome |

| Acyl chloride, base | Hydroxyl | Ester formation |

| H₂, Lindlar's catalyst | Alkyne | Reduction to alkene |

| Sodium azide, catalyst | Alkyne | Triazole formation ("click" chemistry) |

| Strong base (e.g., n-BuLi) | Alkyne (terminal C-H) | Acetylide formation |

Development of Novel Functional Derivatives for Specific Applications (non-clinical)

The derivatization of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can lead to novel functional materials with a range of non-clinical applications. The ability to independently modify the diol and alkyne functionalities allows for the creation of bifunctional molecules and polymers.

Monomers for Specialty Polymers: The molecule can be used as a monomer in the synthesis of functional polyesters and polyurethanes. The resulting polymers would possess pendant alkyne groups, which can be used for subsequent cross-linking or functionalization. For example, thiol-yne "click" chemistry can be used to create cross-linked networks, forming materials with tunable mechanical properties. nsf.gov Polymers containing tetraphenylethene (TPE) units, which can be attached to the alkyne, are known to exhibit aggregation-induced emission (AIE), making them suitable for applications in sensors and optoelectronics. ust.hknih.gov

Building Blocks for Complex Molecules: The propargyl group is a versatile handle in organic synthesis. mdpi.comnih.gov Derivatization of the diol moiety, for example by forming cyclic acetals or ketals, followed by reactions at the alkyne, can lead to complex chiral building blocks for the synthesis of natural products or other intricate molecular architectures.

Surface Modification: The alkyne group can be used to anchor the molecule or its derivatives to surfaces that have been functionalized with azide groups. This allows for the creation of modified surfaces with specific properties, such as altered wettability or biocompatibility, for applications in materials science.

The development of such derivatives leverages the unique combination of functionalities present in 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, paving the way for new materials with tailored properties for a variety of technological applications.

Polymer Chemistry and Advanced Materials Development Incorporating 1,3 Propanediol, 2 Methyl 2 2 Propynyl

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of 1,3-Propanediol (B51772), 2-methyl-2-(2-propynyl)- allows it to act as a building block in step-growth polymerization. The two primary hydroxyl groups readily participate in reactions with comonomers such as dicarboxylic acids and diisocyanates to form polyesters and polyurethanes, respectively. The pendant propargyl group, containing a terminal alkyne, remains intact during these polymerization processes, providing a reactive handle for subsequent modifications.

Synthesis of Polyesters and Polyurethanes with Alkynyl Side Chains

The synthesis of polyesters incorporating 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be achieved through melt or solution polycondensation with various dicarboxylic acids or their derivatives. A similar approach can be extrapolated from the synthesis of other alkyne-functionalized polyesters. For instance, a study on the synthesis of an alkyne-functionalized elastomer utilized a melt condensation reaction involving sebacic acid, 1,3-propanediol, and an alkyne-functionalized serinol derivative. nih.govnih.gov This process demonstrates the feasibility of incorporating alkyne functionalities into a polyester (B1180765) backbone under typical polycondensation conditions. The resulting polyesters possess pendant alkyne groups that are available for further chemical transformations.

Similarly, this diol can be used in the synthesis of polyurethanes through its reaction with diisocyanates. The hydroxyl groups of the diol react with the isocyanate groups to form urethane (B1682113) linkages, creating a polymer backbone with pendant propargyl groups. google.comrsc.org The synthesis can be carried out using either a one-shot or a prepolymer method. google.comresearchgate.net The choice of diisocyanate and the stoichiometry of the reactants can be varied to control the molecular weight and physical properties of the resulting polyurethane.

Table 1: Illustrative Examples of Monomer Combinations for Alkyne-Functionalized Polymers

| Polymer Type | Diol Monomer | Comonomer | Resulting Polymer Feature |

| Polyester | 1,3-Propanediol, 2-methyl-2-(2-propynyl)- | Adipoyl chloride | Pendant alkynyl groups for post-polymerization modification |

| Polyurethane | 1,3-Propanediol, 2-methyl-2-(2-propynyl)- | Methylene (B1212753) diphenyl diisocyanate (MDI) | Polyurethane backbone with reactive alkyne side chains |

Copolymerization Studies with Diverse Monomers

1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers. In polyester synthesis, it can be used in conjunction with other diols to control the density of the alkyne functionality along the polymer chain. This allows for fine-tuning of properties such as crosslinking density and the degree of subsequent functionalization.

In the context of free-radical polymerization, while the diol itself is not a vinyl monomer, it could be functionalized to bear acrylic or methacrylic groups. More commonly, it can be incorporated into copolymers with acrylic monomers through other mechanisms. For example, the copolymerization of 2-methylene-1,3-dioxepane (B1205776) with glycidyl (B131873) methacrylate (B99206) has been shown to yield functionalized polyesters. researchgate.net Similarly, copolymerization of methyl methacrylate with other functional methacrylates is a well-established method for introducing specific functionalities. sapub.orgmdpi.com This suggests that a methacrylated derivative of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- could be readily copolymerized with monomers like methyl methacrylate or styrene (B11656) to produce polymers with pendant alkyne groups. chemrxiv.org

Ring-opening polymerization (ROP) offers another avenue for copolymerization. The diol can act as an initiator for the ROP of cyclic esters like ε-caprolactone or lactide, leading to the formation of block copolymers with a polyester segment and terminal alkyne functionalities. This approach has been used to create well-defined functionalized polyesters. nih.gov

Table 2: Potential Copolymerization Strategies

| Polymerization Method | Comonomer Type | Example Comonomer | Resulting Copolymer Structure |

| Polycondensation | Diacid | Sebacic Acid | Random copolymer with controlled alkyne density |

| Free-Radical Polymerization (of a derivatized monomer) | Acrylic | Methyl Methacrylate | Acrylic backbone with pendant alkyne groups |

| Ring-Opening Polymerization | Cyclic Ester | ε-Caprolactone | Block copolymer with polyester segment and alkyne end-groups |

Post-Polymerization Modification through Alkyne Reactivity

The true utility of incorporating 1,3-Propanediol, 2-methyl-2-(2-propynyl)- into polymers lies in the versatility of the pendant alkyne group for post-polymerization modification. This allows for the creation of a wide range of functional materials from a single precursor polymer. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for modifying these alkyne-containing polymers. nih.govsigmaaldrich.com

Crosslinking of Polymers via Click Chemistry

The pendant alkyne groups serve as excellent sites for crosslinking, which can significantly enhance the mechanical and thermal properties of the polymers. By reacting the alkyne-functionalized polymer with a multifunctional azide (B81097) crosslinking agent, a stable triazole-linked network can be formed. rsc.org This approach offers several advantages over traditional crosslinking methods, including mild reaction conditions and high efficiency. The CuAAC reaction is highly specific, meaning it does not interfere with other functional groups that may be present in the polymer. sigmaaldrich.com This allows for the creation of well-defined network structures. The density of crosslinking can be precisely controlled by adjusting the initial concentration of the alkyne-functionalized monomer in the polymerization step.

Surface Functionalization of Polymeric Materials

The surfaces of materials made from polymers containing 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be readily modified to impart specific properties such as biocompatibility, hydrophilicity, or anti-fouling characteristics. The alkyne groups present on the surface can be reacted with azide-terminated molecules of interest via the CuAAC reaction. mdpi.com This allows for the covalent attachment of a wide range of molecules, including biomolecules, dyes, and other polymers. nih.govacs.org This surface modification is highly specific and can be carried out under mild conditions, making it suitable for sensitive applications. researchgate.net For example, grafting poly(ethylene glycol) (PEG) chains to the surface can improve its biocompatibility and reduce protein adsorption.

Development of Functional Polymeric Architectures

The presence of the propargyl group in 1,3-Propanediol, 2-methyl-2-(2-propynyl)- makes it a valuable monomer for the synthesis of more complex and functional polymeric architectures, such as dendrimers and hyperbranched polymers.

These highly branched, three-dimensional macromolecules exhibit unique properties, including low viscosity and a high density of terminal functional groups. nih.govnih.gov The synthesis of dendrimers can be approached in a divergent or convergent manner. nih.govresearchgate.net For instance, a molecule of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- could potentially be used as a core molecule in a divergent synthesis, with subsequent generations of branches being built upon its hydroxyl and alkyne functionalities. acs.orgnih.gov

More directly, this monomer can be adapted for the synthesis of hyperbranched polymers through an AB2-type polycondensation, where 'A' and 'B' are reactive functional groups. researchgate.net For example, if the hydroxyl groups are considered as 'B' functionalities and the alkyne as a precursor to an 'A' functionality (or vice versa after chemical modification), self-polymerization can lead to a hyperbranched structure. The click reaction between azide and alkyne groups is a particularly powerful tool for the synthesis of hyperbranched polymers from AB2 monomers. nih.govnih.govrsc.org

Star Polymers, Dendrimers, and Network Polymers

The alkynyl side group of 1,3-propanediol, 2-methyl-2-(2-propynyl)- serves as a key reactive site for building sophisticated polymer architectures beyond simple linear chains.

Star Polymers: These macromolecules, consisting of multiple linear polymer "arms" linked to a central core, can be synthesized using polymers derived from this monomer. researchgate.netnih.gov One common strategy involves first creating a linear polymer backbone using the diol functionality, which results in a polymer chain with pendant propynyl (B12738560) groups. These groups can then act as initiation or attachment points. For example, in a "core-first" approach, a multifunctional initiator can be used to grow polymer arms. researchgate.net Alternatively, the pendant alkynyl groups on a pre-formed linear polymer can be coupled with azide-terminated polymer arms via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction, to form the star structure. nih.govkoreascience.kr

Dendrimers: Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. sigmaaldrich.com The synthesis of dendrimers can utilize monomers with alkynyl focal points. koreascience.krsigmaaldrich.com Convergent strategies involve building dendritic wedges (dendrons) that are then coupled to a multifunctional core. koreascience.krresearchgate.net 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be incorporated into these dendrons, with the alkynyl group serving as the focal point for subsequent coupling reactions, such as oxidative homo-coupling or click chemistry, to form the final, high-generation dendrimer. koreascience.krnih.gov The precise structure of dendrimers allows for applications in areas like drug delivery and catalysis. acs.org

Network Polymers: The terminal alkyne is an ideal functional group for forming cross-linked polymer networks. After the initial polymerization through the hydroxyl groups, the resulting linear polymers can be cross-linked by reacting the pendant propynyl groups. Thiol-yne click chemistry, often initiated by UV light, can create cross-links between polymer chains by reacting the alkynes with dithiol compounds. rsc.orgacs.org This method is effective for creating hydrogels and elastomers. Additionally, CuAAC click chemistry can be used to cross-link alkyne-functionalized polymers with multifunctional azides, leading to the formation of robust thermoset materials and gels. mdpi.comresearchgate.net These networks often exhibit enhanced thermal stability and mechanical strength.

Stimuli-Responsive Materials and Self-Healing Polymers

The adaptable chemistry of the alkynyl group makes 1,3-propanediol, 2-methyl-2-(2-propynyl)- a valuable component in the design of "smart" materials that can respond to external stimuli or self-repair after damage.

Stimuli-Responsive Materials: Stimuli-responsive, or "smart," polymers can undergo significant changes in their properties in response to environmental triggers like pH, temperature, or light. mdpi.comdtu.dknih.gov The pendant alkynyl group on polymers made from 1,3-propanediol, 2-methyl-2-(2-propynyl)- acts as a versatile handle. Using click chemistry, molecules that are sensitive to specific stimuli can be attached to the polymer backbone. nih.gov For example, a pH-sensitive molecule could be "clicked" onto the polymer, causing the material to swell or shrink as the ambient pH changes. Similarly, photo-responsive groups can be attached, allowing for light-induced changes in the material's properties or shape. dtu.dk

Self-Healing Polymers: The development of materials that can autonomously repair damage is a major goal in materials science. The alkynyl group is highly suited for creating self-healing systems. acs.org One prominent approach involves encapsulating reactive agents within a polymer matrix. For instance, microcapsules containing an azide-functionalized healing agent can be embedded in a matrix made from an alkyne-functionalized polymer. researchgate.net When a crack forms, the capsules rupture, releasing the azide which then reacts with the pendant alkynyl groups in the matrix via CuAAC click chemistry, forming covalent bonds that repair the damage. nih.govmdpi.comresearchgate.net Thiol-yne chemistry can also be employed in a similar fashion, where encapsulated thiols are released to react with the alkynes upon damage. rsc.org These systems can restore a significant portion of the material's original mechanical properties. nih.gov

Structure-Property Relationships in Derived Polymeric Systems

The incorporation of the 2-methyl-2-(2-propynyl)- side group into a polymer backbone has a profound impact on the material's ultimate physical, thermal, and mechanical properties. This asymmetric, bulky side group disrupts chain packing and introduces reactive functionality, allowing for precise control over the final material characteristics.

Influence of Alkynyl Groups on Thermal and Mechanical Properties

The presence of pendant alkynyl groups and the associated bulky side chain significantly alters the thermal and mechanical behavior of polymers compared to their linear, unsubstituted analogues.

Thermal Properties: The introduction of the 2-methyl-2-(2-propynyl)- group generally lowers the glass transition temperature (Tg) and melting temperature (Tm) of polyesters. rsc.org This is because the bulky, asymmetric side chain disrupts the regular packing of polymer chains, increasing the free volume and reducing the energy required for chain segments to move. nih.govresearchgate.net For example, in bio-based poly(propylene furandicarboxylate) copolyesters, increasing the content of 2-methyl-1,3-propanediol (B1210203) (a structurally similar diol) systematically decreases both Tg and Tm. rsc.org However, the alkynyl group also provides a pathway for thermal cross-linking at elevated temperatures. This curing process can dramatically increase the thermal stability and Tg of the final material, transforming a thermoplastic into a rigid thermoset. mdpi.com The heat of reaction associated with this cross-linking can be measured by techniques like Differential Scanning Calorimetry (DSC). mdpi.com

Mechanical Properties: The flexibility and branching of side chains have a direct effect on mechanical performance. nih.govrsc.org Longer or bulkier side chains tend to decrease the elastic modulus and tensile strength while increasing the material's ductility and strain at break. nih.govyoutube.com This is attributed to the disruption of intermolecular forces and crystallinity. nih.gov Therefore, polymers incorporating 1,3-propanediol, 2-methyl-2-(2-propynyl)- are often more flexible and less rigid than their counterparts made from simpler diols like 1,3-propanediol. mst.edu However, subsequent cross-linking via the alkynyl groups can drastically enhance mechanical properties, leading to materials with high strength and toughness. mdpi.comnih.gov

| Polymer System | Diol Monomer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Mechanical Feature | Reference |

|---|---|---|---|---|---|

| Poly(propylene furandicarboxylate) (PPF) | 1,3-Propanediol | 83.0 °C | 175.9 °C | Higher stiffness | rsc.org |

| Poly(2-methyl-1,3-propylene 2,5-furandicarboxylate) (PMePF) | 2-Methyl-1,3-propanediol | Lowered Tg | Amorphous (No Tm) | Increased flexibility | rsc.org |

| Poly(ethylene terephthalate) (PET) | Ethylene (B1197577) Glycol | ~75 °C | ~255 °C | High crystallinity, high strength | tennessee.edu |

| PET copolymer with 10 mol% MPDiol | Ethylene Glycol / 2-Methyl-1,3-propanediol | Slightly Lowered Tg | Lowered Tm | Reduced crystallinity, slightly lower tenacity | tennessee.edu |

Control of Polymer Morphology and Crystallinity

Morphology and crystallinity are critical factors that dictate the optical, mechanical, and barrier properties of a polymeric material. The unique structure of 1,3-propanediol, 2-methyl-2-(2-propynyl)- provides an effective means to control these characteristics.

The introduction of a methyl side group on the propanediol (B1597323) backbone creates an asymmetric monomer structure. rsc.orgmst.edu When this unit is incorporated into a polymer chain, such as a polyester, it disrupts the chain's regularity and symmetry. dcc.com.tw This irregularity hinders the ability of the polymer chains to pack into ordered, crystalline lattices. mst.edutennessee.edu As a result, increasing the concentration of this monomer in a copolymer generally leads to a reduction in the degree of crystallinity and a slower rate of crystallization. tennessee.edu In some cases, if the concentration is high enough, it can lead to a completely amorphous polymer, which is transparent and lacks a distinct melting point. rsc.orgmdpi.com

Advanced Analytical and Computational Studies in Research on 1,3 Propanediol, 2 Methyl 2 2 Propynyl

Mechanistic Investigations of Synthetic and Transformational Reactions

Mechanistic studies are fundamental to understanding the formation and reactivity of a chemical compound. For a molecule like 1,3-Propanediol (B51772), 2-methyl-2-(2-propynyl)-, these investigations would focus on elucidating the step-by-step processes of its synthesis and subsequent chemical transformations.

In-Situ Spectroscopic Characterization of Reaction Intermediates

In-situ spectroscopy allows for the real-time observation of a chemical reaction, providing valuable information about transient intermediates. Techniques such as rapid-scan Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy would be employed to monitor the progress of reactions involving 1,3-Propanediol, 2-methyl-2-(2-propynyl)-. For instance, in a synthetic reaction, these methods could detect the formation and consumption of intermediate species, helping to confirm a proposed reaction pathway. The disappearance of reactant signals and the appearance of product signals, along with any transient signals, would be carefully monitored.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies would involve measuring the rate of reactions involving 1,3-Propanediol, 2-methyl-2-(2-propynyl)- under various conditions (e.g., temperature, concentration, catalyst). This data would be used to determine the reaction order, rate constants, and activation energy, providing insight into the factors that control the reaction speed. Thermodynamic studies would focus on the energy changes that occur during a reaction. By determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction, researchers can predict the spontaneity and position of the chemical equilibrium. Computational chemistry, using methods like Density Functional Theory (DFT), often complements these experimental studies by modeling reaction pathways and calculating the energies of reactants, transition states, and products.

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

The characterization of new derivatives of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- would rely on a suite of advanced spectroscopic techniques to unambiguously determine their three-dimensional structures.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional NMR (¹H and ¹³C) provides basic structural information, multi-dimensional NMR techniques are essential for complex molecules. For derivatives of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry.

A hypothetical data table for ¹H and ¹³C NMR chemical shifts for the parent compound is presented below, based on estimations for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| C1-H ₂ | 3.5 - 3.7 | ~68 | Triplet |

| C 1 | - | ~68 | - |

| C 2 | - | ~40 | - |

| C2-CH ₃ | 1.0 - 1.2 | ~20 | Singlet |

| C3-H ₂ | 3.5 - 3.7 | ~68 | Triplet |

| C 3 | - | ~68 | - |

| C2-CH ₂- | 2.3 - 2.5 | ~25 | Doublet |

| -C≡CH | 2.0 - 2.2 | ~70 | Triplet |

| -C ≡CH | - | ~80 | - |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the derivatives, which allows for the calculation of their elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure by identifying its constituent parts.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- and its derivatives, FT-IR and Raman spectroscopy would be used to confirm the presence of key functional groups. The characteristic vibrational frequencies of the hydroxyl (-OH), methyl (-CH₃), methylene (B1212753) (-CH₂-), and terminal alkyne (-C≡C-H) groups would be identified.

A table of expected vibrational frequencies for the key functional groups is provided below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C≡C | Stretching | 2100-2140 (weak) |

| ≡C-H | Stretching | 3250-3350 (sharp) |

| C-O | Stretching | 1000-1260 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a compound like 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, this method would provide definitive proof of its three-dimensional structure. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to build a model of the electron density, and from that, the atomic positions can be determined.

Should such a study be performed, the resulting data would typically be presented in a table format, detailing key crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for 1,3-Propanediol, 2-methyl-2-(2-propynyl)-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.150 |

| R-factor (%) | 4.5 |

This data would allow for the precise measurement of bond lengths and angles within the molecule, providing insights into its steric and electronic properties in the solid state.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, allowing for the investigation of molecular properties and behavior through theoretical calculations and simulations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. These calculations can provide valuable information about molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. This data helps in understanding the molecule's reactivity, including predicting sites susceptible to nucleophilic or electrophilic attack.

For 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, these calculations could elucidate the influence of the propynyl (B12738560) group on the reactivity of the hydroxyl groups.

Table 2: Hypothetical Calculated Electronic Properties for 1,3-Propanediol, 2-methyl-2-(2-propynyl)-

| Property | Calculated Value |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

| Dipole Moment (Debye) | 2.5 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, there can be numerous possible conformations due to the rotation around single bonds.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can offer insights into conformational changes, interactions with solvent molecules, and other dynamic processes. Such simulations could reveal, for instance, the preferred intramolecular hydrogen bonding patterns in this diol.

Prediction of Spectroscopic Parameters and Reaction Mechanisms

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. These predicted spectra can be compared with experimental data to confirm the structure of the compound or to aid in the interpretation of experimental results.

Furthermore, computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway. For 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, this could be applied to study its reactions, such as esterification or oxidation.

Emerging Research Frontiers and Future Prospects for 1,3 Propanediol, 2 Methyl 2 2 Propynyl

Applications in Supramolecular Chemistry and Self-Assembly Processes

The dual hydroxyl groups of 1,3-Propanediol (B51772), 2-methyl-2-(2-propynyl)- provide a strong basis for its use in supramolecular chemistry. These groups can participate in hydrogen bonding, a fundamental non-covalent interaction that drives the self-assembly of molecules into larger, ordered structures. The presence of the methyl group can influence the packing and steric interactions within these assemblies, potentially leading to the formation of unique supramolecular architectures such as gels, liquid crystals, or porous frameworks.

The propynyl (B12738560) group adds another layer of functionality. It can engage in various non-covalent interactions, including π-stacking and cation-π interactions, further directing the self-assembly process. Moreover, the alkyne can be utilized in post-assembly modifications, allowing for the "clicking" of other molecules onto the pre-formed supramolecular structure, thereby altering its properties in a controlled manner.

Table 1: Potential Supramolecular Interactions Involving 1,3-Propanediol, 2-methyl-2-(2-propynyl)-

| Functional Group | Type of Interaction | Potential Outcome in Self-Assembly |

| Hydroxyl (-OH) | Hydrogen Bonding | Formation of extended networks, gels, liquid crystals |

| Methyl (-CH3) | Steric Hindrance, van der Waals | Control of molecular packing and morphology |

| Propynyl (-C≡CH) | π-stacking, Cation-π interactions | Direction of assembly, formation of specific architectures |

Exploration in Bio-Conjugation and Bioconjugate Chemistry (non-clinical, fundamental chemical biology)

The terminal alkyne of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- makes it a prime candidate for applications in bioconjugation, a field focused on linking molecules to biomolecules such as proteins, peptides, and nucleic acids. This is primarily due to its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This reaction allows for the covalent attachment of the diol to a biomolecule that has been modified to contain an azide (B81097) group. The mild reaction conditions of CuAAC are compatible with biological systems, making this a powerful tool for labeling and tracking biomolecules, or for creating novel bioconjugates with tailored properties. The diol portion of the molecule can enhance the solubility and biocompatibility of the resulting conjugate.

Development of Novel Catalytic Systems for Efficient Transformations

The hydroxyl groups of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- can be chemically modified to create novel ligands for catalysis. For instance, they can be derivatized to form ethers, esters, or phosphites, which can then coordinate to metal centers. The resulting metal complexes could exhibit unique catalytic activities, influenced by the steric and electronic properties of the diol backbone.

The propynyl group can also play a role in catalysis. It can act as a coordinating group itself or be transformed into other functional groups that can participate in catalytic cycles. Furthermore, the molecule could be used as a scaffold to support a catalyst, with the diol providing anchoring points and the alkyne available for further functionalization.

Integration into Advanced Functional Materials and Nanotechnology

The trifunctional nature of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- makes it an excellent building block for the synthesis of advanced functional materials. The diol functionality allows for its incorporation into polyesters, polyurethanes, and other polymers through condensation polymerization. The pendant propynyl group then provides a site for post-polymerization modification via click chemistry. This approach enables the synthesis of polymers with precisely controlled functionalities, which can be tailored for specific applications such as drug delivery, coatings, and advanced composites.

In the realm of nanotechnology, this molecule could be used to functionalize the surface of nanoparticles. The hydroxyl groups can anchor the molecule to the nanoparticle surface, while the terminal alkyne provides a handle for attaching other molecules, such as targeting ligands or imaging agents. This would allow for the creation of multifunctional nanoparticles with tailored properties for applications in sensing, diagnostics, and materials science.

Table 2: Potential Polymer Architectures from 1,3-Propanediol, 2-methyl-2-(2-propynyl)-

| Polymer Type | Method of Incorporation | Post-Polymerization Modification | Potential Application |

| Polyesters | Condensation with dicarboxylic acids | Click chemistry on pendant alkyne | Functional coatings, biodegradable materials |

| Polyurethanes | Reaction with diisocyanates | Click chemistry on pendant alkyne | Smart materials, elastomers |

| Polyethers | Ring-opening polymerization of epoxides | Click chemistry on pendant alkyne | Solid polymer electrolytes, hydrogels |

Potential for Sustainable and Bio-Inspired Chemical Production

The production of functionalized propanediols can potentially be achieved through sustainable and bio-inspired routes. While the specific synthesis of 1,3-Propanediol, 2-methyl-2-(2-propynyl)- from bio-based feedstocks has not been extensively reported, the parent molecule, 1,3-propanediol, is commercially produced via fermentation of renewable resources. For instance, a bio-based route to 2-methyl-1,3-propanediol (B1210203) has been demonstrated through the biotransformation of a by-product from biodiesel production rsc.org.

Future research could focus on developing biocatalytic or chemo-enzymatic pathways to introduce the methyl and propynyl groups onto a bio-based propanediol (B1597323) backbone. This could involve the use of engineered enzymes or whole-cell biocatalysts to perform selective alkylation and alkynylation reactions. The development of such sustainable production methods would significantly enhance the green credentials of this versatile building block and its downstream applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves nucleophilic substitution or catalytic coupling reactions. For example, propargyl bromide derivatives can react with diol precursors under alkaline conditions. Optimization of temperature (e.g., 40–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., CuI for alkyne coupling) is critical. Purity (>97% GC) can be achieved via column chromatography or recrystallization .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry of the propargyl group to diol to minimize side products like oligomers.

Q. How can researchers characterize the physicochemical properties of 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, and what instrumentation is required?

- Approach :

- Density/Viscosity : Use a vibrating-tube densimeter and rotational viscometer at controlled temperatures (e.g., 288–333 K) .

- Surface Tension : Apply the pendant drop method with a tensiometer.

- Structural Confirmation : Employ NMR (¹H/¹³C) for functional group analysis and FT-IR for hydroxyl/alkyne peak identification. Compare with databases like ChemIDplus .

Q. What analytical techniques are suitable for quantifying impurities in 1,3-Propanediol, 2-methyl-2-(2-propynyl)-?

- Protocol : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) for separation. For trace impurities, combine GC-MS with electron ionization. Validate methods per ICH guidelines, ensuring limits of detection (LOD) < 0.1% .

Advanced Research Questions

Q. How can experimental design optimize the biosynthesis or catalytic production of 1,3-Propanediol derivatives?

- Strategy : Apply factorial design (e.g., fractional or full factorial) to screen variables like pH, temperature, and substrate concentration. For microbial production (e.g., K. pneumoniae), use ANOVA to identify significant factors (p < 0.05) and Pareto charts to prioritize effects. Replicate center points to quantify experimental error .

- Case Study : In glycerol-to-PDO conversion, oxygen-limited conditions and co-substrate addition (e.g., glucose) enhanced yield by 30% .

Q. How to resolve contradictions in toxicity data for 1,3-Propanediol derivatives, particularly regarding combustion byproducts?

- Analysis : Cross-reference in vitro assays (e.g., Ames test for mutagenicity) with computational models (QSAR). For combustion products, use pyrolysis-GC/MS to identify hazardous compounds (e.g., acrolein or formaldehyde). Address discrepancies by standardizing test protocols (e.g., OECD guidelines) and validating with in vivo models (e.g., zebrafish embryos) .

Q. What role does 1,3-Propanediol, 2-methyl-2-(2-propynyl)-, play in polymer matrix interactions, and how can its reactivity be modulated?

- Mechanistic Insight : The propargyl group enables click chemistry (e.g., Huisgen cycloaddition) for crosslinking polymers. Modulate reactivity by adjusting catalyst (e.g., Cu(I) vs. Ru-based) or solvent (aqueous vs. organic). Study kinetics via DSC or rheometry to track gelation times .

- Application : In epoxy resins, this compound improves thermal stability (TGA degradation onset >250°C) and adhesion strength (ASTM D4541) .

Methodological Notes

- Safety Protocols : Use PPE (nitrile gloves, P95 respirators) and fume hoods during synthesis. Refer to SDS for emergency measures (e.g., eye irrigation with saline for exposure) .

- Data Validation : Cross-check spectral data with PubChem or ChemIDplus entries. For market-irrelevant data, prioritize peer-reviewed journals over commercial reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.